3-Phenoxypropionic acid

Physicochemical Profiling Drug Formulation Analytical Chemistry

3-Phenoxypropionic acid (CAS 7170-38-9, C9H10O3, MW 166.17) is an aromatic ether and monocarboxylic acid belonging to the 3-phenoxypropionic acid class. It is a versatile building block in organic synthesis, serving as a precursor for bioactive molecules and pharmaceutical intermediates.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 7170-38-9
Cat. No. B186474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropionic acid
CAS7170-38-9
Synonyms3-phenoxypropionic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)O
InChIInChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
InChIKeyBUSOTUQRURCMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropionic Acid (CAS 7170-38-9): Procurement-Grade Overview for Specialty Chemical Sourcing


3-Phenoxypropionic acid (CAS 7170-38-9, C9H10O3, MW 166.17) is an aromatic ether and monocarboxylic acid belonging to the 3-phenoxypropionic acid class [1]. It is a versatile building block in organic synthesis, serving as a precursor for bioactive molecules and pharmaceutical intermediates . Its physical properties include a melting point of 98-100 °C, a boiling point of 235-245 °C, and a predicted pKa of 4.12 . This compound is also identified as a histamine H3 receptor antagonist, suggesting potential in neuroscience research [2]. These characteristics position it as a specialty intermediate for R&D and fine chemical production.

Why 3-Phenoxypropionic Acid (CAS 7170-38-9) Cannot Be Freely Substituted with In-Class Analogs


Substituting 3-phenoxypropionic acid with other phenoxyalkanoic or phenylpropionic acids is not straightforward due to quantifiable differences in physicochemical properties and synthetic utility. The position of the phenoxy group (3- vs. 2-position) and the presence of the ether oxygen versus a direct phenyl-alkyl linkage create distinct reactivity profiles and biological activities. For example, 2-phenoxypropionic acid (pKa 3.22) is more acidic than 3-phenoxypropionic acid (pKa 4.12), leading to different ionization states under physiological conditions . Similarly, the absence of the ether oxygen in 3-phenylpropionic acid alters its hydrogen-bonding capacity and lipophilicity . These differences directly impact formulation behavior, reaction yields in multi-step syntheses, and potential off-target effects in biological assays, making direct replacement without re-optimization of protocols highly risky.

3-Phenoxypropionic Acid (CAS 7170-38-9): Quantified Differentiation Against Key Analogs


3-Phenoxypropionic Acid Exhibits Reduced Acidity vs. 2-Phenoxypropionic Acid, Impacting Ionization-Dependent Processes

3-Phenoxypropionic acid has a predicted pKa of 4.12, which is significantly higher than the pKa of 3.22 for 2-phenoxypropionic acid . This 0.9 log unit difference translates to a nearly 8-fold lower acidity for the 3-isomer.

Physicochemical Profiling Drug Formulation Analytical Chemistry

3-Phenoxypropionic Acid Shows Higher Lipophilicity than 3-Phenylpropionic Acid, Influencing Solvent Partitioning

The calculated LogP for 3-phenoxypropionic acid is 1.63, whereas 3-phenylpropionic acid has a measured LogP of 1.15 at 25°C . This represents a ~0.5 LogP unit increase, indicating a more than 3-fold higher partition coefficient into non-polar phases.

Lipophilicity Solvent Extraction QSAR Modeling

3-Phenoxypropionic Acid Enables Bioactive Derivatives via Thiosemicarbazide Conjugation, with Demonstrated Antimicrobial Activity

A derivative of 3-phenoxypropionic acid, 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide, exhibited high-level antimicrobial activity against Gram-positive bacteria with MIC values ranging from 12.5 to 50 μg/mL [1]. In contrast, the parent 3-phenoxypropionic acid itself is not reported to have this activity, and derivatives of 2-phenoxypropionic acid were not included in this study, highlighting the specific utility of the 3-isomer scaffold for generating bioactive compounds.

Antimicrobial Research Medicinal Chemistry Derivatization

Optimal Application Scenarios for 3-Phenoxypropionic Acid (CAS 7170-38-9) Based on Evidence


Medicinal Chemistry: Scaffold for Antimicrobial Agent Development

Synthesize and screen 3-phenoxypropionyl derivatives, such as thiosemicarbazides, for antimicrobial activity. The demonstrated activity of a derivative against Gram-positive bacteria (MICs 12.5-50 μg/mL) suggests this scaffold is a promising starting point for lead optimization [1]. This is a distinct advantage over using 2-phenoxypropionic acid, which has not been similarly validated.

Neuroscience Research: Probe for Histamine H3 Receptor Antagonism

Utilize 3-phenoxypropionic acid as a building block or reference compound in the study of histamine H3 receptor antagonists. The compound's identification as an H3 antagonist provides a basis for exploring novel ligands for CNS disorders [2]. The 3-isomer's specific receptor interaction profile may differ from other phenoxy acids, warranting its dedicated investigation.

Analytical Method Development: Reference Standard for Isomer Discrimination

Employ 3-phenoxypropionic acid as a certified reference material to develop and validate analytical methods (e.g., HPLC, LC-MS) for distinguishing positional isomers in complex mixtures. Its distinct pKa (4.12) and LogP (1.63) values relative to 2-phenoxypropionic acid (pKa 3.22) and 3-phenylpropionic acid (LogP 1.15) provide clear chromatographic separation and detection parameters .

Organic Synthesis: Preferred Reagent for Non-Polar Phase Reactions

Select 3-phenoxypropionic acid for synthetic steps requiring enhanced solubility in organic solvents. Its higher calculated LogP (1.63) compared to 3-phenylpropionic acid (1.15) indicates it will partition more favorably into non-polar reaction media, potentially improving reaction rates and yields for certain transformations .

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